Cas no 2246643-10-5 (N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide)

N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide structure
2246643-10-5 structure
Product Name:N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide
CAS-nummer:2246643-10-5
MF:C17H25BFNO3
MW:321.194708585739
MDL:MFCD32206463
CID:4675383
PubChem ID:139592763
Update Time:2025-05-23

N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide Chemische en fysische eigenschappen

Naam en identificatie

    • N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide
    • N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide
    • N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide
    • 2246643-10-5
    • AS-73434
    • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
    • AKOS037647364
    • D93713
    • N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide
    • MDL: MFCD32206463
    • Inchi: 1S/C17H25BFNO3/c1-11(2)9-15(21)20-14-8-7-12(10-13(14)19)18-22-16(3,4)17(5,6)23-18/h7-8,10-11H,9H2,1-6H3,(H,20,21)
    • InChI-sleutel: YGLJCQDVZANFFP-UHFFFAOYSA-N
    • LACHT: FC1=C(C=CC(B2OC(C)(C)C(C)(C)O2)=C1)NC(CC(C)C)=O

Berekende eigenschappen

  • Exacte massa: 321.1911520 g/mol
  • Monoisotopische massa: 321.1911520 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 4
  • Complexiteit: 426
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 47.6
  • Moleculair gewicht: 321.2

N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide Prijsmeer >>

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